molecular formula C6H3F3N2 B8498579 1H-Pyrrole-3-carbonitrile, 4-(trifluoromethyl)-

1H-Pyrrole-3-carbonitrile, 4-(trifluoromethyl)-

Cat. No. B8498579
M. Wt: 160.10 g/mol
InChI Key: FZFOKKMPWYPLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-3-carbonitrile, 4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C6H3F3N2 and its molecular weight is 160.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrole-3-carbonitrile, 4-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-3-carbonitrile, 4-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Pyrrole-3-carbonitrile, 4-(trifluoromethyl)-

Molecular Formula

C6H3F3N2

Molecular Weight

160.10 g/mol

IUPAC Name

4-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C6H3F3N2/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3,11H

InChI Key

FZFOKKMPWYPLEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN1)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of p-tolylsulfonylmethylisocyanide (0.72 g, 3.2 mmol) and sodium hydride (0.09 g, 3.8 mmol) in anhydrous ethyl ether is treated dropwise with a solution of 4,4,4-trifluorocrotonitrile (0.38 g, 3.2 mmol) in ether and dimethyl sulfoxide over a 35 minute period, stirred at room temperature for 20 minutes and quenched with water. The phases are separated and the aqueous phase is extracted with ether. The organic phases are combined, washed with brine, dried over MgSO4 and concentrated in vacuo to afford an orange solid residue. The residue is flash chromatographed using silica gel and 100:100:1 petroleum ether: ethyl ether: acetic acid followed by 100% methylene chloride to give the title product as a white solid, mp 96°-97° C.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.